4-Fluorobenzyl piperidine-4-carboxylate

Beschreibung

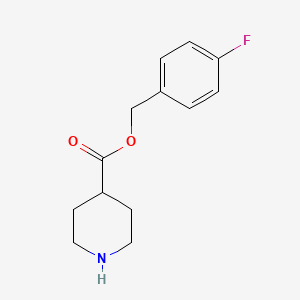

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)methyl piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-3-1-10(2-4-12)9-17-13(16)11-5-7-15-8-6-11/h1-4,11,15H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSGKEMDYTWSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluorobenzyl piperidine-4-carboxylate chemical properties

An In-depth Technical Guide to 4-Fluorobenzyl piperidine-4-carboxylate and its Derivatives

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an invaluable building block for engaging with biological targets.[2] This guide focuses on a specific, functionally rich derivative: 4-Fluorobenzyl piperidine-4-carboxylate. We will explore its core chemical properties, logical synthesis strategies, comprehensive analytical characterization, and its role as a versatile intermediate in drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their work.

Molecular Structure and Physicochemical Properties

4-Fluorobenzyl piperidine-4-carboxylate combines three key pharmacophoric elements: a saturated piperidine heterocycle, a metabolically robust 4-fluorobenzyl group, and a versatile carboxylate ester handle. The fluorine atom on the benzyl moiety is a common bioisosteric replacement for hydrogen, often introduced to block metabolic oxidation at the para-position, enhance binding affinity through specific interactions, or modulate the electronics of the aromatic ring.

The core properties of the hydrochloride salt, the common commercial form, are summarized below.

| Property | Value | Source |

| Chemical Name | 4-Fluorobenzyl piperidine-4-carboxylate hydrochloride | |

| CAS Number | 1135234-93-3 | |

| Molecular Formula | C₁₃H₁₆FNO₂ · HCl | |

| Molecular Weight | 273.73 g/mol | |

| Appearance | White to Yellow Solid | |

| Purity | ≥95% (typical) | |

| InChI Key | HVAYKKGZYYNPTO-UHFFFAOYSA-N |

Note: Properties for the free base (C₁₃H₁₆FNO₂) can be inferred, with a molecular weight of 237.27 g/mol .[3]

Synthesis Methodologies: A Rational Approach

The synthesis of 4-Fluorobenzyl piperidine-4-carboxylate is not extensively detailed in peer-reviewed literature as a final product, but its construction relies on fundamental and reliable organic transformations. A logical and efficient pathway involves the N-alkylation of a pre-existing piperidine-4-carboxylate core. The most field-proven method for this transformation is reductive amination.

Expert Rationale for Method Selection

Reductive amination is chosen over direct N-alkylation with 4-fluorobenzyl halide for several reasons. It is a one-pot procedure that often proceeds under milder conditions, reducing the risk of side reactions such as over-alkylation, which can be problematic with reactive halides. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is particularly advantageous as it is selective for the iminium ion intermediate and tolerant of the ester functionality.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from commercially available starting materials.

Sources

4-Fluorobenzyl piperidine-4-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-Fluorobenzyl piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the structural elucidation of 4-Fluorobenzyl piperidine-4-carboxylate, a compound featuring key functionalities relevant to medicinal chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Beyond a mere recitation of techniques, this paper delves into the causality behind experimental choices, the interpretation of complex spectral data, and the establishment of self-validating protocols to ensure the highest degree of scientific integrity.

Introduction: The Imperative of Structural Verification

In the landscape of pharmaceutical research, the precise molecular structure of a compound dictates its biological activity, safety profile, and intellectual property value. 4-Fluorobenzyl piperidine-4-carboxylate serves as an exemplary model for discussing the rigorous process of structure elucidation. It comprises a piperidine core, a common scaffold in many therapeutic agents, functionalized with a carboxylate group and a fluorobenzyl moiety. Each of these components presents unique spectroscopic signatures that, when analyzed cohesively, allow for an unequivocal confirmation of its identity.

This guide is structured to provide not just the "how," but the "why," empowering researchers to apply these principles to a wide range of small molecules. We will proceed through a logical workflow, from initial sample preparation to the final, consolidated structural assignment.

The Analytical Workflow: A Multi-faceted Approach

The elucidation of an unknown or newly synthesized compound is rarely accomplished with a single analytical technique. Instead, a combination of orthogonal methods is employed to build a comprehensive and self-validating picture of the molecule. Our workflow for 4-Fluorobenzyl piperidine-4-carboxylate is as follows:

Caption: A logical workflow for the structure elucidation of 4-Fluorobenzyl piperidine-4-carboxylate.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry (MS) provides the molecular weight of the compound and offers clues to its structure through fragmentation analysis.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization : Utilize Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen of the piperidine ring is readily protonated, making this the ideal ionization method.[3]

-

Analysis : Perform a full scan analysis on a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) to determine the accurate mass of the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS) : Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[4] This provides information about the stability of different parts of the molecule and helps to identify key structural motifs.[2][4]

Expected Data and Interpretation

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₃H₁₆FNO₂ | |

| Monoisotopic Mass | 237.1165 | The calculated exact mass of the molecule. |

| [M+H]⁺ (Observed) | 238.1238 | Confirmation of the molecular weight. |

| Major Fragment Ion | m/z 91 | Loss of the piperidine-4-carboxylate moiety, leaving the stable tropylium ion (C₇H₇⁺) from the benzyl group.[1] |

| Other Key Fragments | m/z 109 | Represents the fluorobenzyl cation [F-C₆H₄-CH₂]⁺. |

| m/z 129 | Corresponds to the piperidine-4-carboxylic acid fragment. |

The presence of a peak at m/z 91 is a strong indicator of a benzyl-containing compound.[1] The fragmentation of the piperidine ring itself can also lead to a series of smaller fragment ions, further confirming its presence.[2][4]

Fourier-Transform Infrared Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition : Record the spectrum over a wavenumber range of 4000 to 500 cm⁻¹.

-

Background Correction : A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Expected Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050-3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring.[6][7] |

| ~2950-2850 | C-H Stretch | Aliphatic C-H | Indicates the C-H bonds of the piperidine ring.[8] |

| ~1730 | C=O Stretch | Ester Carbonyl | Strong evidence for the carboxylate group.[5] |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Further confirmation of the aromatic system.[6][7] |

| ~1220 | C-F Stretch | Aryl-Fluoride | Indicates the presence of the fluorine substituent on the aromatic ring.[9] |

| ~1100 | C-O Stretch | Ester C-O | Complements the C=O stretch for the ester group. |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and stereochemistry of atoms.[10]

Experimental Protocols: A Suite of NMR Experiments

-

Sample Preparation : Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

-

¹H NMR : Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR : Acquire a proton-decoupled carbon-13 spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR :

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond correlations between protons and carbons.[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[11][13][14]

-

Caption: The interplay of 1D and 2D NMR experiments for complete structural assignment.

Predicted ¹H NMR Data and Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | dd | 2H | H-2', H-6' | Aromatic protons ortho to the fluorine atom. |

| ~7.05 | t | 2H | H-3', H-5' | Aromatic protons meta to the fluorine atom. |

| ~3.50 | s | 2H | Benzyl CH₂ | Singlet due to no adjacent protons. |

| ~2.80 | m | 2H | H-2eq, H-6eq | Equatorial protons on the piperidine ring adjacent to the nitrogen. |

| ~2.20 | m | 2H | H-2ax, H-6ax | Axial protons on the piperidine ring adjacent to the nitrogen. |

| ~2.50 | m | 1H | H-4 | Methine proton at the 4-position of the piperidine ring. |

| ~1.90 | m | 2H | H-3eq, H-5eq | Equatorial protons on the piperidine ring. |

| ~1.70 | m | 2H | H-3ax, H-5ax | Axial protons on the piperidine ring. |

Note: The complexity of the piperidine ring signals is due to chair-chair interconversion and axial/equatorial environments, which can sometimes lead to broad signals.[15]

Predicted ¹³C NMR Data and Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~175 | Absent | C=O | Carboxylate carbon. |

| ~162 (d) | Absent | C-4' | Aromatic carbon attached to fluorine (shows C-F coupling). |

| ~133 (d) | Absent | C-1' | Aromatic carbon attached to the benzyl CH₂. |

| ~130 (d) | CH | C-2', C-6' | Aromatic carbons ortho to fluorine. |

| ~115 (d) | CH | C-3', C-5' | Aromatic carbons meta to fluorine. |

| ~67 | CH₂ | Benzyl CH₂ | |

| ~53 | CH₂ | C-2, C-6 | Piperidine carbons adjacent to nitrogen. |

| ~45 | CH | C-4 | Piperidine methine carbon. |

| ~28 | CH₂ | C-3, C-5 | Piperidine carbons. |

Key 2D NMR Correlations for Structural Confirmation

-

HSQC : Will show direct correlations between each proton and the carbon it is attached to, confirming the assignments made in the 1D spectra. For example, the signal at ~3.50 ppm in the ¹H spectrum will correlate with the signal at ~67 ppm in the ¹³C spectrum.

-

HMBC : This is the critical experiment for piecing the molecule together.[13][14]

-

A correlation from the benzyl CH₂ protons (~3.50 ppm) to the aromatic carbons (C-1', C-2', C-6') will confirm the attachment of the benzyl group to the aromatic ring.

-

A correlation from the benzyl CH₂ protons (~3.50 ppm) to the piperidine carbons C-2 and C-6 (~53 ppm) will confirm the N-benzylation of the piperidine ring.

-

A correlation from the H-4 proton of the piperidine ring (~2.50 ppm) to the carboxylate carbon (~175 ppm) will confirm the position of the carboxylate group.

-

Conclusion: A Synthesis of Evidence

The structural elucidation of 4-Fluorobenzyl piperidine-4-carboxylate is achieved through the systematic and integrated analysis of data from Mass Spectrometry, FTIR, and a suite of NMR experiments. Each technique provides a unique piece of the puzzle: MS confirms the molecular formula, FTIR identifies the key functional groups, and NMR provides the detailed atomic connectivity. The cross-validation between these methods ensures a high degree of confidence in the final assigned structure, a critical requirement for advancing a compound in the drug development pipeline. This guide has outlined a robust, field-proven approach that balances technical rigor with a clear, logical progression, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group.

- The Mass Spectrometry of para-Substituted Benzyl Nitrates - Canadian Science Publishing.

- Technical Support Center: NMR Analysis of Anilino-piperidines - Benchchem.

- MASS SPECTRUM...........BENZENE - ORGANIC SPECTROSCOPY INTERNATIONAL.

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed.

- Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem.

- cosy hsqc hmbc: Topics by Science.gov.

- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.

- Two-dimensional Experiments: Inverse Heteronuclear Correlation - Oxford Instruments' benchtop NMR.

- FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli.

- Inverse Heteronuclear Correlation - 2D NMR Experiments - AZoM.

- HSQC and HMBC - NMR Core Facility - Columbia University.

- HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis.

- IR: aromatics.

- Table of Characteristic IR Absorptions.

- Interpreting Infrared Spectra - Specac Ltd.

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM...........BENZENE [orgspectroscopyint.blogspot.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. academicedgepress.co.uk [academicedgepress.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. azom.com [azom.com]

- 15. benchchem.com [benchchem.com]

A Senior Application Scientist's Technical Guide to 4-Fluorobenzyl piperidine-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes.[3][4] Within this important class of heterocycles, 4-Fluorobenzyl piperidine-4-carboxylate emerges as a particularly valuable building block for drug discovery programs.

This guide provides a comprehensive technical overview of 4-Fluorobenzyl piperidine-4-carboxylate, focusing on its synthesis, characterization, and strategic applications. It is designed to equip researchers with the practical insights needed to effectively utilize this versatile intermediate.

A critical point of clarification is the compound's nomenclature. The name "4-Fluorobenzyl piperidine-4-carboxylate" can be ambiguous. It could refer to a structure where the 4-fluorobenzyl group is attached to the piperidine nitrogen (an N-arylmethylation product) or, as is more common for this specific name, a structure where it forms an ester with the carboxylic acid at the 4-position of the piperidine ring. This guide will focus on the latter, specifically 4-Fluorobenzyl piperidine-4-carboxylate , often supplied as its hydrochloride salt.

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key data for the hydrochloride salt of 4-Fluorobenzyl piperidine-4-carboxylate are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1135234-93-3 (for HCl salt) | |

| Chemical Name | 4-Fluorobenzyl piperidine-4-carboxylate HCl | |

| Molecular Formula | C₁₃H₁₇ClFNO₂ | |

| Molecular Weight | 273.73 g/mol | |

| Canonical SMILES | C1CN(CCC1C(=O)OCC2=CC=C(C=C2)F)C | |

| Appearance | Typically a white to off-white solid | General |

Synthesis Protocol: Esterification Pathway

The most direct and reliable method for synthesizing 4-Fluorobenzyl piperidine-4-carboxylate is through the esterification of piperidine-4-carboxylic acid with 4-fluorobenzyl alcohol or a related halide. The following protocol describes a standard acid-catalyzed esterification, a robust and scalable method favored for its efficiency.

Causality and Experimental Rationale

The choice of an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) is crucial; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 4-fluorobenzyl alcohol. The use of a solvent like toluene allows for the azeotropic removal of water via a Dean-Stark apparatus. This is a critical step, as removing water, a byproduct of the reaction, shifts the equilibrium towards the product side, thereby maximizing the yield, in accordance with Le Châtelier's principle.

Step-by-Step Experimental Methodology

-

Reagent Preparation : To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add piperidine-4-carboxylic acid (1.0 eq), 4-fluorobenzyl alcohol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Solvent Addition : Add toluene to the flask to a concentration of approximately 0.5 M with respect to the limiting reagent (piperidine-4-carboxylic acid).

-

Reaction Execution : Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction can also be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation : Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Fluorobenzyl piperidine-4-carboxylate.

-

Salt Formation (Optional) : To prepare the hydrochloride salt for improved stability and handling, dissolve the purified ester in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in the chosen solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Fluorobenzyl piperidine-4-carboxylate.

Analytical Characterization

Validation of the final product's identity and purity is non-negotiable. A multi-pronged analytical approach ensures the highest degree of confidence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the fluorobenzyl group, the benzylic CH₂ protons, and the distinct signals for the piperidine ring protons. ¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic singlet.

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. The spectrum should display a prominent peak corresponding to the [M+H]⁺ ion.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound. A high-purity sample will show a single major peak, and the purity is typically reported as a percentage of the total peak area.

Applications in Drug Discovery and Development

4-Fluorobenzyl piperidine-4-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the strategic combination of its structural features.

-

Scaffold for Further Elaboration : The secondary amine of the piperidine ring is a versatile handle for further chemical modification. It can undergo N-alkylation, N-arylation, acylation, or reductive amination to build molecular complexity and introduce diverse pharmacophores. This is a common strategy in the synthesis of complex drug candidates.[1][5]

-

Introduction of Fluorine : The 4-fluorobenzyl group is a bioisostere of a benzyl group. The introduction of fluorine can significantly modulate a molecule's properties by altering its lipophilicity, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity through favorable electronic interactions.[2]

-

Use in Fragment-Based Drug Discovery (FBDD) : This molecule can serve as a fragment or starting point in an FBDD campaign. Its well-defined structure and synthetic tractability allow for the rapid generation of analog libraries to explore the structure-activity relationship (SAR) around a biological target.

Conceptual Application Workflow

Caption: Role as a key intermediate in a drug discovery cascade.

Safety and Handling

As with all laboratory chemicals, 4-Fluorobenzyl piperidine-4-carboxylate should be handled with appropriate care.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container. The hydrochloride salt is generally preferred for its enhanced stability and reduced hygroscopicity.

Conclusion

4-Fluorobenzyl piperidine-4-carboxylate is a synthetically versatile and strategically important building block for pharmaceutical research. Its robust synthesis, well-defined structure, and the valuable physicochemical properties imparted by its constituent moieties make it a powerful tool for medicinal chemists. A thorough understanding of its synthesis and reactivity, as detailed in this guide, enables its effective deployment in the design and development of novel therapeutic agents.

References

- Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. ACS Publications. [Link]

-

Practical Synthesis of Fragment - Supporting Information. University of Leeds. [Link]

-

Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

-

Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic-Chemistry.org. [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]

-

Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. LinkedIn. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

Sources

Technical Whitepaper: Scalable Synthesis of 4-Fluorobenzyl Piperidine-4-carboxylate Hydrochloride

[1]

Abstract

This technical guide details the synthesis of 4-Fluorobenzyl piperidine-4-carboxylate hydrochloride , a critical intermediate in the development of PARP inhibitors and GPCR ligands.[1] Unlike generic protocols, this guide prioritizes a Thionyl Chloride (

Part 1: Retrosynthetic Analysis & Strategic Considerations

Structural Disconnection

The target molecule consists of a piperidine ring bearing a carboxylate ester at the C4 position.[1][2] The ester moiety is derived from 4-fluorobenzyl alcohol.[1]

-

Target: 4-Fluorobenzyl piperidine-4-carboxylate

HCl -

Precursors: Isonipecotic acid (Piperidine-4-carboxylic acid) + 4-Fluorobenzyl alcohol.[1]

The Chemoselectivity Challenge

Isonipecotic acid is an amino acid (zwitterionic).[1] A direct reaction with an alkylating agent (e.g., 4-fluorobenzyl bromide) under basic conditions presents a competitive nucleophilicity issue:

-

Risk: The secondary amine (piperidine nitrogen) is more nucleophilic than the carboxylate, leading to N-alkylation (1-(4-fluorobenzyl)piperidine-4-carboxylic acid) rather than the desired O-alkylation (ester).[1]

-

Solution: We must render the amine non-nucleophilic during the ester formation.[1]

Selected Strategy: Acyl Chloride Activation

We utilize Thionyl Chloride (

-

Activation:

converts the carboxylic acid to the highly reactive acid chloride.[1] -

Protection: The byproduct HCl protonates the piperidine nitrogen (

), preventing self-polymerization or N-alkylation.[1] -

Esterification: The acid chloride reacts with 4-fluorobenzyl alcohol to form the ester.[1]

This "One-Pot, Two-Stage" protocol yields the target HCl salt directly, avoiding the atom-inefficient Boc-protection/deprotection cycle.[1]

Part 2: Reaction Mechanism & Pathway

The following diagram illustrates the transformation from zwitterionic isonipecotic acid to the target ester hydrochloride via the acyl chloride intermediate.

Caption: Figure 1. One-pot synthesis via acyl chloride activation.[1] The amine remains protonated throughout, ensuring chemoselectivity.

Part 3: Detailed Experimental Protocol

Materials & Stoichiometry[1]

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| Isonipecotic Acid | Substrate | 1.0 | 129.16 | 12.9 g |

| Thionyl Chloride ( | Activator | 2.5 | 118.97 | 29.7 g (18.2 mL) |

| 4-Fluorobenzyl Alcohol | Reagent | 1.1 | 126.13 | 13.9 g |

| DMF | Catalyst | 0.05 | 73.09 | 0.5 mL |

| Dichloromethane (DCM) | Solvent | - | - | 150 mL |

Step-by-Step Methodology

Stage 1: Acid Chloride Formation [1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and an acid gas scrubber (NaOH trap) to neutralize evolved

and HCl. -

Suspension: Charge Isonipecotic acid (12.9 g, 100 mmol) and anhydrous DCM (100 mL). The solid will not fully dissolve initially.[1]

-

Activation: Add catalytic DMF (0.5 mL).

-

Addition: Add Thionyl Chloride (18.2 mL, 250 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution.[1]

-

Reflux: Heat the mixture to mild reflux (40°C) for 2–3 hours.

-

Checkpoint: The suspension should clarify as the soluble acid chloride forms.[1] If solids persist, add an additional 0.5 eq of

.

-

-

Concentration (Critical): Distill off solvent and excess

under reduced pressure (rotary evaporator) to yield a semi-solid residue.-

Why: Removing excess

prevents it from reacting with the alcohol in the next step to form alkyl chlorides.

-

Stage 2: Esterification

-

Re-solvation: Redissolve the residue in fresh anhydrous DCM (100 mL).

-

Addition: Add 4-Fluorobenzyl alcohol (13.9 g, 110 mmol) dissolved in DCM (20 mL) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Validation: Monitor by LCMS (Target Mass [M+H]+ = 238.1 for free base).[1]

-

-

Precipitation: The product often precipitates as the HCl salt.[1] If not, add diethyl ether (200 mL) or MTBE to induce crystallization.[1]

Stage 3: Isolation & Purification

-

Filtration: Filter the white precipitate under inert atmosphere (hygroscopic).

-

Wash: Wash the filter cake with cold diethyl ether (

mL) to remove unreacted alcohol. -

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Part 4: Process Workflow & Quality Control

Caption: Figure 2. Process flow for the isolation of 4-Fluorobenzyl piperidine-4-carboxylate HCl.

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.[1]

-

1H NMR (DMSO-d6, 400 MHz):

-

9.20 (br s, 2H,

- 7.45 (dd, 2H, Ar-H),

- 7.20 (t, 2H, Ar-H),

-

5.15 (s, 2H,

- 3.20 (m, 2H, Piperidine-H),

- 2.90 (m, 2H, Piperidine-H),

- 2.70 (m, 1H, CH-CO),

- 1.95-1.70 (m, 4H, Piperidine-H).[1]

-

9.20 (br s, 2H,

-

Mass Spectrometry: ESI+ m/z 238.1

.[1]

Part 5: Troubleshooting & Safety

Common Failure Modes

-

Low Yield: Often caused by incomplete removal of

before adding the alcohol.[1] Residual thionyl chloride converts the benzyl alcohol to benzyl chloride, killing the stoichiometry. -

Sticky Solid: If the product oils out upon ether addition, the solvent system is too polar.[1] Triturate with vigorous stirring in pure hexanes or heptane.

Safety (E-E-A-T)

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Acid Chloride mechanisms).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2723654, Isonipecotic acid. Retrieved from .[1]

-

Vibrant Pharma. (2023).[1][3] 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid vs Ester Derivatives. Retrieved from .[1]

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet: Thionyl Chloride. Retrieved from .[1][3]

-

PrepChem. (2023).[1] General procedures for piperidine ester synthesis. Retrieved from .[1]

Cheminformatics and Synthetic Utility of 4-Fluorobenzyl Piperidine-4-Carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the 4-fluorobenzyl piperidine-4-carboxylate scaffold represents a critical "privileged structure." It serves as a bifunctional building block, leveraging the metabolic stability of the 4-fluorobenzyl pharmacophore and the geometric versatility of the piperidine ring.

This guide addresses a common ambiguity in the nomenclature of this compound, which can refer to two distinct constitutional isomers used in drug development:

-

The Ester Isomer: 4-Fluorobenzyl piperidine-4-carboxylate (Target of esterification).

-

The N-Alkylated Isomer: 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid (Target of reductive amination).

Both isomers share the molecular formula

Physicochemical Profile

The precise molecular weight is critical for stoichiometry in library synthesis. The values below apply to the free base/acid forms of the

Core Molecular Data

| Property | Value | Unit | Notes |

| Molecular Formula | - | - | |

| Exact Mass | 237.1165 | Da | Monoisotopic mass for HRMS |

| Molecular Weight | 237.27 | g/mol | Average weight for stoichiometry |

| HCl Salt MW | 273.73 | g/mol | Common commercial form (Monohydrochloride) |

| LogP (Predicted) | 2.1 - 2.4 | - | Moderate lipophilicity; CNS penetrant potential |

| TPSA | ~30-40 | Ų | Favorable for oral bioavailability |

| H-Bond Donors | 1 | - | Amine (Ester isomer) or Acid (N-alkyl isomer) |

| H-Bond Acceptors | 3 | - | Fluorine + Carbonyl + Amine/Ether |

Solubility & Stability

-

Solubility: The free base/ester is soluble in DCM, MeOH, and DMSO. The HCl salt is highly soluble in water and MeOH but sparingly soluble in non-polar ethers.

-

Stability: The 4-fluorobenzyl group renders the benzylic position resistant to cytochrome P450-mediated oxidation compared to a non-fluorinated benzyl group, extending the half-life (

) of the pharmacophore in vivo [1].

Synthetic Methodology

This section details the synthesis of the Ester Isomer (4-fluorobenzyl ester), as implied by the specific nomenclature "carboxylate."

Retrosynthetic Analysis

To synthesize 4-fluorobenzyl piperidine-4-carboxylate without polymerizing the molecule (self-reaction between amine and ester), an Orthogonal Protection Strategy is required.

-

Starting Material: Piperidine-4-carboxylic acid (Isonipecotic acid).

-

Protecting Group: tert-Butyloxycarbonyl (Boc) for the amine.

-

Coupling Partner: 4-Fluorobenzyl bromide or 4-Fluorobenzyl alcohol.

Protocol: Synthesis of 4-Fluorobenzyl Piperidine-4-carboxylate (HCl Salt)

Step 1: N-Boc Protection

Reagents: Isonipecotic acid,

-

Dissolve isonipecotic acid (1.0 eq) in 1:1 Dioxane/1M NaOH.

-

Add

(1.1 eq) at 0°C. Stir at RT for 12h. -

Acidify to pH 2 with HCl, extract with EtOAc.

-

Yield: Quantitative conversion to N-Boc-isonipecotic acid .

Step 2: Esterification (Nucleophilic Substitution)

Rationale: Using Cs₂CO₃ promotes the formation of the cesium carboxylate, which is highly nucleophilic and soluble in DMF, suppressing side reactions [2].

-

Activation: Dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DMF (0.2 M).

-

Base: Add

(1.5 eq). Stir for 30 min at RT. -

Alkylation: Dropwise add 4-fluorobenzyl bromide (1.1 eq).

-

Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over

. -

Product: N-Boc-4-fluorobenzyl piperidine-4-carboxylate .

Step 3: Deprotection & Salt Formation

Reagents: 4M HCl in Dioxane.

-

Dissolve the N-Boc intermediate in dry DCM.

-

Add 4M HCl in Dioxane (5.0 eq). Stir at RT for 2 hours.

-

Observation: White precipitate forms.

-

Isolation: Filter the solid or evaporate solvent. Triturate with

to remove residual Boc byproducts. -

Final Product: 4-Fluorobenzyl piperidine-4-carboxylate Hydrochloride (MW 273.73) .

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and flow for this synthesis.

Caption: Figure 1. Orthogonal protection strategy for the synthesis of the ester isomer, ensuring regioselectivity.

Analytical Validation (Quality Control)

To ensure the integrity of the synthesized scaffold, the following analytical markers must be verified.

Proton NMR ( )

Solvent: DMSO-d6 (for HCl salt)

-

9.0–9.5 ppm (br s, 2H): Ammonium protons (

- 7.4–7.1 ppm (m, 4H): Aromatic protons of the 4-fluorobenzyl group. Look for the characteristic splitting (AA'BB' system coupled to F).

-

5.1 ppm (s, 2H): Benzylic methylene (

- 3.2–2.8 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen.

Mass Spectrometry (LC-MS)[1]

-

Method: ESI+ (Electrospray Ionization).

-

Target Ion:

m/z. -

Fragment: Loss of the benzyl group may show a fragment at m/z ~128 (protonated isonipecotic acid) or m/z 109 (4-fluorobenzyl cation).

Medicinal Chemistry Applications

The "Fluorine Effect"

The inclusion of the fluorine atom at the para-position of the benzyl ring is a deliberate design choice in drug development [3]:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the typically labile para-position.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (

) compared to hydrogen, improving membrane permeability without the steric bulk of a chlorine or methyl group.

Therapeutic Areas

-

PARP Inhibitors: Analogs of this scaffold are used to synthesize poly(ADP-ribose) polymerase inhibitors (e.g., Olaparib derivatives), where the piperidine ring acts as a linker to the pharmacophore [4].

-

GPCR Antagonists: The 4-fluorobenzyl moiety is a classic "tail" group in CCR5 and CCR2 antagonists, fitting into hydrophobic pockets of G-Protein Coupled Receptors.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Kruse, C. H., et al. (1988). Cesium salts in organic synthesis. Heterocycles, 27, 123.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

-

Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1.[2] Journal of Medicinal Chemistry, 51(20), 6581-6591.[2]

Sources

A Senior Application Scientist's Guide to 4-Fluorobenzyl piperidine-4-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Piperidines

In the landscape of medicinal chemistry, few structural motifs are as ubiquitous or as functionally significant as the piperidine ring.[1][2] This saturated nitrogen heterocycle is a cornerstone in the design of pharmaceuticals, particularly for central nervous system (CNS) targets, due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[2][3] When combined with the strategic placement of fluorine—an element prized for its unique ability to modulate metabolic stability, binding affinity, and lipophilicity—the resulting scaffold becomes a powerful tool in the drug discovery arsenal.[4][5][6]

This guide provides an in-depth technical overview of 4-Fluorobenzyl piperidine-4-carboxylate , a building block that elegantly merges these two privileged components. We will explore its synthesis, physicochemical profile, and role in constructing potent and selective therapeutic agents. This document is intended for drug discovery professionals, offering field-proven insights into why this specific moiety is a recurring theme in the development of next-generation therapeutics.

Molecular Profile and Physicochemical Characteristics

The efficacy of a building block is dictated by its intrinsic properties. The 4-Fluorobenzyl piperidine-4-carboxylate structure offers a unique convergence of features that medicinal chemists can exploit to fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Value (Predicted/Typical) | Significance in Drug Design |

| Molecular Formula | C13H16FNO2[7][8] | Provides the basic atomic composition. |

| Molecular Weight | ~237.27 g/mol [7][8] | Falls within the "Rule of Five" guidelines for oral bioavailability. |

| XlogP | ~1.7 - 2.1[9][10] | Indicates a balanced lipophilicity, crucial for membrane permeability without compromising aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~32.6 Ų | Suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | The secondary amine can act as a hydrogen bond donor in receptor interactions. |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen, Fluorine) | The ester and fluorine can engage in hydrogen bonding with target proteins. |

The true value of this scaffold lies in the interplay of its three key components:

-

Piperidine-4-carboxylate Core: This central ring system provides a rigid, three-dimensional structure that can orient substituents in precise vectors for optimal target engagement. The secondary amine is a key handle for further functionalization, while the carboxylate ester offers another point for modification or can act as a crucial binding element.

-

N-Benzyl Group: The benzyl substituent is a classic pharmacophore used to introduce aromatic interactions, such as pi-stacking or cation-pi interactions, with protein targets.[11]

-

Para-Fluoro Substituent: The fluorine atom at the 4-position of the benzyl ring is a strategic addition. Fluorine's high electronegativity can alter the electronics of the aromatic ring, influencing pKa and binding interactions.[5] Critically, it often serves to block metabolic oxidation at that position, a common liability for benzyl groups, thereby enhancing the metabolic stability and half-life of the drug candidate.[5]

Synthesis and Functionalization Strategies

The reliable synthesis of 4-Fluorobenzyl piperidine-4-carboxylate is paramount for its use as a building block. The most common and industrially scalable approach is through reductive amination .[1][12] This self-validating protocol involves the reaction of a piperidine-4-carboxylate ester with 4-fluorobenzaldehyde in the presence of a reducing agent.

Diagram: General Synthetic Workflow

Caption: Reductive amination workflow for synthesizing the target building block.

Detailed Experimental Protocol: Synthesis of Ethyl 4-(4-fluorobenzyl)piperidine-4-carboxylate

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add 4-fluorobenzaldehyde (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is chosen for its selectivity in reducing imines in the presence of aldehydes and its tolerance of mildly acidic conditions which can catalyze imine formation.

-

Reaction Progression: Continue stirring at room temperature for 12-24 hours until the starting materials are consumed, as indicated by TLC or LC-MS analysis.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Purification (Self-Validation): Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure product.

-

Characterization (Trustworthiness): The identity and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), to ensure it meets the quality standards for use in drug discovery.[13][14][15]

Application in Drug Discovery: Case Studies and SAR Insights

The 4-Fluorobenzyl piperidine-4-carboxylate motif is a key component in a variety of biologically active molecules, particularly those targeting CNS disorders and acting as enzyme inhibitors.

Case Study: Acetylcholinesterase (AChE) Inhibitors

N-benzylpiperidine derivatives have shown exceptional efficacy as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[16][17] The N-benzylpiperidine moiety serves as a crucial structural skeleton for these inhibitors.[16][17]

-

Structure-Activity Relationship (SAR) Insights: In this context, the 4-fluorobenzyl group plays a dual role. The benzyl ring engages in cation-π or hydrophobic interactions within the active site gorge of AChE. The 4-fluoro substituent enhances this binding and, more importantly, blocks a key site of metabolism, leading to improved bioavailability and duration of action compared to non-fluorinated analogs.[5] A donepezil analog, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was synthesized for in vivo studies of AChE, highlighting the utility of this moiety.[18]

Diagram: Role in Target Binding

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. vibrantpharma.com [vibrantpharma.com]

- 8. 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. PubChemLite - Methyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride (C13H16FNO2) [pubchemlite.lcsb.uni.lu]

- 10. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Fluorobenzyl Piperidine-4-Carboxylate Scaffold: Therapeutic Versatility in Neurodegenerative Drug Design

Executive Summary: The Pharmacophoric Anchor

4-Fluorobenzyl piperidine-4-carboxylate represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value intermediate, its structural core serves as a critical pharmacophore in the development of therapeutics for neurodegenerative disorders (Alzheimer’s Disease) and neuropsychiatric conditions.

This technical guide dissects the therapeutic utility of the N-(4-fluorobenzyl) isomer, focusing on its role as a bioisostere for the benzylpiperidine moiety found in blockbuster drugs like Donepezil. By incorporating a fluorine atom at the para-position of the benzyl ring, researchers enhance metabolic stability against cytochrome P450 oxidation while optimizing lipophilicity for blood-brain barrier (BBB) penetration.

Chemical Biology & ADME Optimization

The "Fluorine Effect" in Drug Design

The strategic incorporation of fluorine is a cornerstone of this scaffold's utility.

-

Metabolic Blocking: The para-position of a benzyl group is a metabolic "soft spot," susceptible to rapid hydroxylation by CYP450 enzymes. Substituting hydrogen with fluorine (

bond energy -

Lipophilicity Modulation: The 4-fluorobenzyl moiety increases the partition coefficient (

), facilitating passive transport across the endothelial cells of the BBB, a non-negotiable requirement for CNS-active agents.

Structural Isomerism

-

N-Substituted (Bioactive): Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate.[1] This is the primary bioactive form discussed here, mimicking the acetylcholine structure.

-

O-Substituted (Prodrug): Piperidin-4-yl 4-fluorobenzoate. Less common, typically used as a prodrug to mask carboxylate polarity.

Primary Therapeutic Application: Cholinergic Regulation (Alzheimer’s Disease)

Mechanism of Action: Dual Binding Site Inhibition

The scaffold functions as a dual-binding inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) .

-

Catalytic Anionic Site (CAS): The piperidine nitrogen (protonated at physiological pH) interacts via cation-

interactions with Trp84 in the AChE active site. -

Peripheral Anionic Site (PAS): The 4-fluorobenzyl group extends into the PAS, stacking against Trp279. This steric blockade prevents the entry of substrate (acetylcholine) and inhibits AChE-induced amyloid-

aggregation.

Quantitative Efficacy (SAR Data)

Recent studies evaluating 1-(4-fluorobenzyl)piperidine derivatives (Compound 3b series) demonstrate significant inhibitory potential:

| Compound Variant | Target Enzyme | IC50 (µM) | Selectivity Index | Mechanism Note |

| 1-(4-fluorobenzyl) ester | BuChE | 5.0 - 15.0 | > 19 (vs AChE) | High selectivity due to hydrophobic pocket fit |

| 1-benzyl (unsubstituted) | AChE | 35.46 | 0.4 | Lower potency; rapid metabolism |

| Donepezil (Control) | AChE | 0.067 | High | Benchmark standard |

Data Source: Synthesized derivatives from recent medicinal chemistry campaigns (e.g., Result 1.6, 1.7).

Secondary Application: GPCR Modulation

Beyond cholinesterase inhibition, the scaffold shows affinity for 5-HT2A (Serotonin) and GABA receptors . The 4-fluorobenzyl group mimics the steric and electronic profile required for the orthosteric binding pockets of Class A GPCRs, acting as a "molecular anchor" that positions the piperidine headgroup for receptor activation or blockade.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate with >95% purity.

Reagents:

-

Ethyl piperidine-4-carboxylate (1.0 equiv)

-

4-Fluorobenzaldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Acetic Acid (Cat.)

Workflow:

-

Imine Formation: Dissolve ethyl piperidine-4-carboxylate in DCM under

atmosphere. Add 4-fluorobenzaldehyde and catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours. -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes.

-

Quench: Stir overnight at RT. Quench with sat.

. -

Extraction: Extract organic layer with DCM (

). Wash with brine, dry over -

Purification: Flash column chromatography (Hexane:EtOAc 8:2).

-

Validation: Confirm structure via

-NMR (Diagnostic doublet for benzylic

Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Determine IC50 of the synthesized scaffold.

-

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

-

Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

-

Enzyme: Electric eel AChE (0.03 U/mL).

-

Measurement: Incubate Enzyme + Inhibitor (Scaffold) for 10 min at 25°C. Add ATChI + DTNB. Measure Absorbance at 412 nm for 5 minutes.

-

Calculation:

Inhibition

Visualization of Mechanism & Workflow

Diagram 1: Synthesis & Molecular Logic

This diagram illustrates the reductive amination pathway and the logic behind the "Fluorine Effect."

Caption: Synthesis of the N-(4-fluorobenzyl) scaffold via reductive amination, highlighting the strategic introduction of fluorine for metabolic stability.

Diagram 2: Cholinergic Modulation Pathway

This diagram maps the inhibition mechanism within the synaptic cleft.

Caption: Mechanism of Action: The scaffold inhibits AChE hydrolysis of Acetylcholine, prolonging synaptic signaling in Alzheimer's pathology.

References

-

EXCLI Journal. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. (2021).[2] [Link]

-

PubMed (NIH). Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase. [Link]

-

Google Patents. N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt.[3] (US7732615B2).

-

MDPI (Molecules). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents [patents.google.com]

The Piperidine Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and a quintessential example of a "privileged scaffold".[1] Its structural and physicochemical properties make it a highly versatile building block, present in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[2][3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives. Moving beyond a simple catalog of compounds, this document elucidates the causal relationships between structural modifications and biological outcomes, details validated experimental protocols for assessing these changes, and provides a strategic framework for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics based on this remarkable motif.

The Piperidine Moiety: A Privileged Scaffold

Piperidine is a saturated heterocycle consisting of five carbon atoms and one nitrogen atom.[2][4] Its prevalence in FDA-approved drugs is not coincidental but is rooted in a unique combination of advantageous properties that make it an ideal scaffold for drug design.[5]

-

Three-Dimensional Versatility: The sp³-hybridized nature of the ring atoms allows piperidine to adopt well-defined, low-energy chair conformations. This provides a rigid, three-dimensional framework that can orient substituents into precise vectors in space to optimize interactions with biological targets.[6]

-

Physicochemical Modulation: The nitrogen atom is a key modulator of physicochemical properties. It acts as a hydrogen bond acceptor and, with a typical pKa of ~11.2, is protonated at physiological pH. This basicity is crucial for aqueous solubility and forming ionic interactions with acidic residues (e.g., Asp, Glu) in protein binding pockets.[6]

-

Metabolic Stability and Pharmacokinetics: The piperidine ring is generally metabolically stable. Its presence in a molecule can enhance crucial pharmacokinetic (ADME) properties, facilitating transport across biological membranes and often improving the overall druggability while reducing toxicity.[6]

-

Vectors for Chemical Exploration: The piperidine scaffold offers multiple, distinct points for chemical modification—the nitrogen atom (N1) and the carbon atoms (C2, C3, C4). This allows for systematic exploration and fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

The strategic importance of stereochemistry cannot be overstated. The introduction of chiral centers on the piperidine ring can profoundly impact biological activity, with different stereoisomers frequently exhibiting vastly different binding affinities and functional effects.[1][7][8]

Caption: Key modification points on the piperidine scaffold for SAR studies.

The SAR Workflow: An Iterative Cycle of Design and Validation

A successful SAR campaign is a systematic, iterative process. The goal is to build a coherent model that correlates specific structural features with changes in biological activity. This process is not linear but cyclical, with the insights from each round of testing directly informing the design of the next generation of compounds.

The causality behind this workflow is critical: we synthesize specific analogs not at random, but to test precise hypotheses. For example, "Does increasing the steric bulk at the C4 position improve selectivity by preventing binding to a smaller off-target pocket?" or "Will substituting the N1-benzyl group with a pyridine methyl group enhance potency by forming a hydrogen bond with a key backbone carbonyl?"

Caption: The iterative cycle of a hypothesis-driven SAR study.

Case Study 1: Piperidine-Based Opioid Receptor Modulators

Piperidine derivatives are foundational to the development of potent analgesics targeting opioid receptors, with meperidine serving as a prototypical example.[1] Extensive SAR studies have been conducted to optimize potency and selectivity and to mitigate side effects.

General SAR Observations:

-

N1-Substituent: The nature of the substituent on the piperidine nitrogen is critical for receptor interaction and potency.

-

C4-Substituent: The C4 position is highly tolerant of various substituents. An aryl group is common, and modifications to this group can fine-tune receptor selectivity (µ vs. δ vs. κ).

-

C4-Ester/Acyl Group: An ester or other acyl group at the C4 position is often a key pharmacophoric feature for potent analgesic activity.

Table 1: Representative SAR Data for Opioid Receptor Modulators

| Compound | R1 (N1-Substituent) | R2 (C4-Aryl) | R3 (C4-Acyl) | µ-Opioid Ki (nM) |

| 1 (Meperidine) | -CH₃ | Phenyl | -COOEt | 150 |

| 2 | -CH₂CH₂Ph | Phenyl | -COOEt | 15 |

| 3 | -CH₃ | 4-Hydroxyphenyl | -COOEt | 250 |

| 4 | -CH₂CH₂Ph | Phenyl | -CO-nPr | 5 |

Data is illustrative and compiled from established SAR principles for this class.

Interpretation:

-

Increasing the size of the N1-substituent from methyl (Cmpd 1) to phenethyl (Cmpd 2) significantly increases binding affinity, suggesting the presence of a hydrophobic pocket that accommodates the larger group.

-

Modification of the C4-phenyl ring, such as adding a polar hydroxyl group (Cmpd 3), decreases affinity, indicating a preference for a nonpolar interaction in this region.

-

Altering the C4-ester to a propiophenone (Cmpd 4) further enhances potency, demonstrating the sensitivity of the binding pocket to the size and shape of this group.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol is a self-validating system for determining the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known radioligand (IC₅₀) and to calculate the inhibitory constant (Ki).

-

Materials:

-

Cell membranes expressing the target opioid receptor (e.g., CHO-µ-opioid).

-

Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor).

-

Test compounds (piperidine derivatives).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Naloxone, 10 µM).

-

Glass fiber filters and cell harvester.

-

Scintillation fluid and scintillation counter.

-

-

Methodology:

-

Preparation: Serially dilute test compounds in the incubation buffer.

-

Incubation: In a 96-well plate, combine cell membranes, the radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), non-specific control, or a test compound.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate). Wash filters rapidly with ice-cold buffer to remove residual unbound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percent inhibition of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

-

Case Study 2: Piperidine-Based CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Piperidine-containing molecules have been developed as potent CCR5 antagonists, effectively blocking this viral entry pathway.[1]

General SAR Observations for 4-Hydroxypiperidine Derivatives:

-

Piperidine Core: The piperidine ring acts as a central scaffold to correctly orient the key pharmacophoric groups for optimal interaction with the CCR5 receptor.[1]

-

N1-Substituent: A bulky, lipophilic group on the nitrogen is essential for high-potency antagonism.

-

C4-Substituent: The substituent at the C4 position, often an amide linkage to an aromatic group, plays a crucial role in binding.

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring is critical for activity.[1]

Table 2: SAR Data for Piperidine-Based CCR5 Antagonists

| Compound | N1-Substituent | C4-Amide Moiety | HIV-1 Entry Inhibition IC₅₀ (nM) |

| 5 | Diphenylmethyl | N-Phenylacetamide | 150 |

| 6 | Diphenylmethyl | N-(4-Trifluoromethylphenyl)acetamide | 5 |

| 7 | Cyclohexyl(phenyl)methyl | N-(4-Trifluoromethylphenyl)acetamide | 85 |

| 8 | Diphenylmethyl | N-Phenylpropanamide | 78 |

Data is illustrative and compiled from established SAR principles for this class.

Interpretation:

-

Comparing Cmpd 5 and 6, the addition of a strongly electron-withdrawing trifluoromethyl group to the C4-amide's phenyl ring dramatically increases potency, suggesting a key interaction in a specific sub-pocket of the receptor.

-

A change in the N1-substituent from diphenylmethyl (Cmpd 6) to a less optimal cyclohexyl(phenyl)methyl group (Cmpd 7) reduces activity, highlighting the importance of the N1-group's specific shape and electronics.

-

Extending the linker in the C4-amide from acetamide (Cmpd 6) to propanamide (Cmpd 8) decreases potency, indicating a strict spatial constraint in this region of the binding site.

Experimental Protocol: HIV-1 Envelope-Mediated Cell-Cell Fusion Assay

This is a functional assay that directly measures the biological outcome of receptor antagonism—the inhibition of viral entry.

-

Objective: To determine the IC₅₀ of a test compound for inhibiting HIV-1 envelope glycoprotein (Env)-mediated cell fusion.

-

Materials:

-

Target Cells: A cell line (e.g., HeLa) engineered to express the CD4 receptor and CCR5 co-receptor, along with a reporter gene like luciferase under the control of the T7 promoter.

-

Effector Cells: A cell line (e.g., 293T) engineered to express the HIV-1 Env (from an R5-tropic strain) and T7 RNA polymerase.

-

Cell culture medium, fetal bovine serum.

-

Test compounds (piperidine derivatives).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Methodology:

-

Plating: Plate the Target cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells containing the Target cells and incubate for 1 hour.

-

Co-culture: Add the Effector cells to the wells.

-

Fusion: Incubate the co-culture for 6-8 hours. If fusion occurs, the T7 polymerase from the Effector cells will enter the Target cells and activate the transcription of the luciferase gene.

-

Lysis and Measurement: Lyse the cells and add the luciferase assay reagent. Measure the resulting luminescence using a luminometer.

-

Data Analysis:

-

Normalize the luminescence signal to a vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Synthetic Strategies for Building Piperidine Libraries

The ability to rapidly and efficiently synthesize diverse libraries of piperidine analogs is fundamental to any SAR campaign. Several robust synthetic strategies are commonly employed.

-

Hydrogenation of Pyridines: This is one of the most common and direct methods for accessing the piperidine core.[4] The choice of catalyst is critical for achieving high yields and, in the case of substituted pyridines, for controlling stereoselectivity. Heterogeneous catalysts based on ruthenium or nickel are often employed for their efficiency and stability.[2][4]

-

Reductive Amination: Cyclization of δ-amino ketones or aldehydes via intramolecular reductive amination is another powerful route.

-

Multi-Component Reactions (MCRs): MCRs allow for the construction of complex, highly substituted piperidines in a single step from three or more starting materials, offering a high degree of molecular diversity.[2]

-

Solid-Phase Synthesis: For generating large libraries, piperidine scaffolds can be attached to a solid support, allowing for iterative modifications and simplified purification.

Caption: A generalized workflow for the synthesis and diversification of piperidine derivatives.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines.[2][4] The principles of structure-activity relationship studies—systematic modification, precise biological evaluation, and iterative, hypothesis-driven design—are paramount to unlocking the full potential of this privileged structure.

Future advancements in this field will increasingly integrate computational chemistry, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to better predict the activity of designed compounds and prioritize synthetic efforts.[9][10] Furthermore, the exploration of novel, complex piperidine architectures, such as spirocyclic and fused systems, will continue to yield compounds with improved potency, selectivity, and pharmacokinetic profiles, ensuring that the piperidine ring remains a central and indispensable tool in the drug discovery arsenal.[5][6]

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. (2025). Benchchem.

- Pharmacological Applications of Piperidine Deriv

- Analogues of Piperidine for Drug Design. Enamine.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. (2018). Journal of Medicinal Chemistry.

- Structure–activity relationship of piperidine derivatives with anticancer activity.

- Pharmacological properties of natural piperidine derivatives.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023).

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.

- Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. (2012). PubMed.

- Piperidine derivative: Significance and symbolism. (2025). IMAIOS.

- Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2003). Journal of Medicinal Chemistry.

- Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007). Bioorganic & Medicinal Chemistry Letters.

- Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. (2003). PubMed.

- Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. (2024). MDPI.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025).

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)

- Structure activity relationship of piperidine derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Discovery of Novel Antagonists Using Piperidine Scaffolds

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Enduring Centrality of the Piperidine Scaffold

In the landscape of medicinal chemistry, few structural motifs have earned the distinction of a "privileged scaffold" as definitively as the piperidine ring.[1] This six-membered nitrogen-containing heterocycle is a cornerstone of modern drug discovery, found in a vast portfolio of clinically approved therapeutics targeting a wide range of diseases, from central nervous system disorders to infectious diseases and cancer.[2][3] Its prevalence is not accidental but is rooted in a unique combination of physicochemical and structural properties. The piperidine framework offers a stable, three-dimensional architecture that can be strategically modified to present pharmacophoric elements in precise spatial orientations.[4] Furthermore, its basic nitrogen atom is crucial for modulating properties like aqueous solubility and for forming key interactions with biological targets.[5] The scaffold's inherent conformational flexibility and its favorable metabolic stability contribute significantly to enhancing the druggability and pharmacokinetic profiles of drug candidates.[2][5]

This guide provides an in-depth technical exploration of the methodologies and strategic considerations involved in the discovery of novel antagonists built upon the piperidine scaffold. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, from the design of synthetic libraries to the execution of robust screening cascades and the principles of structure-based optimization. Our objective is to equip researchers with a comprehensive framework for leveraging this versatile scaffold to develop the next generation of potent and selective therapeutic agents.

The Piperidine Scaffold: A Privileged Framework for Antagonist Design

The utility of the piperidine ring in antagonist design stems from its ability to serve as a structurally robust yet conformationally adaptable anchor. Its properties allow medicinal chemists to fine-tune a molecule's interaction with a target receptor while simultaneously optimizing its drug-like characteristics.

Key Physicochemical & Structural Advantages:

-

Modulation of Physicochemical Properties : The piperidine motif provides a reliable handle for controlling a compound's lipophilicity (logP) and basicity (pKa). Substitution on the ring or the nitrogen atom can significantly alter these parameters, which is critical for optimizing solubility, cell permeability, and off-target interactions.[6][7]

-

Three-Dimensional Diversity : Unlike flat, aromatic systems, the sp³-rich piperidine ring adopts non-planar chair and boat conformations. This three-dimensionality is crucial for exploring the often complex and sterically demanding binding pockets of protein targets, enabling more extensive and specific points of contact.[4]

-